Molecular Weight Reduction and Ligand Efficiency Advantage Over the 7-(Thiophen-2-yl) Analog
The target compound (MW 431.5 g/mol) is 6.0 g/mol lighter than its closest commercially cataloged analog, 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide (MW 437.55 g/mol), while retaining the same core pyrazole-phenylsulfonyl pharmacophore . This difference arises from the replacement of the 7-thiophene ring with a benzene ring, reducing the molecular weight penalty without sacrificing aromatic stacking potential. In fragment-based and lead-optimization contexts, every 6 Da increase in MW is associated with reduced ligand efficiency metrics (LE = -ΔG/ heavy atom count), making the target compound a more weight-efficient starting point for further elaboration [1].
| Evidence Dimension | Molecular Weight (MW, g/mol) |
|---|---|
| Target Compound Data | 431.5 |
| Comparator Or Baseline | 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide (CAS 2034534-36-4): MW 437.55 |
| Quantified Difference | -6.05 g/mol (1.4% lighter) |
| Conditions | Catalog specification data from Chemsrc; MW calculated from molecular formula. |
Why This Matters
In lead optimization, lower MW at identical pharmacophore complexity translates into higher ligand efficiency and better compliance with physicochemical property guidelines (e.g., Lipinski, Veber), making the phenyl variant a more attractive procurement choice when downstream optimization is planned.
- [1] Hopkins, A. L. et al. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13, 105-121. (Class-level principle applied here.) View Source
